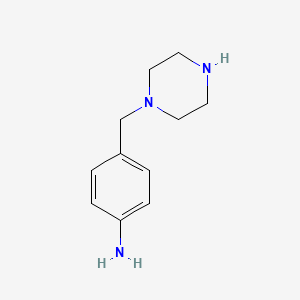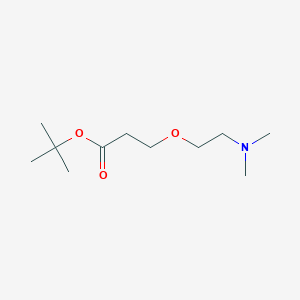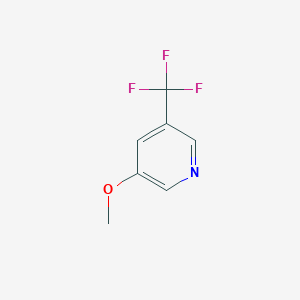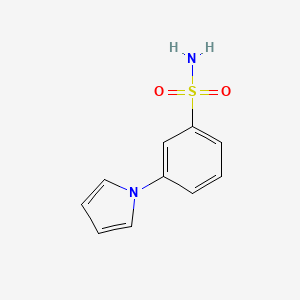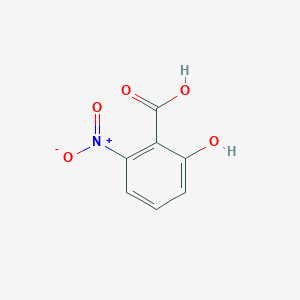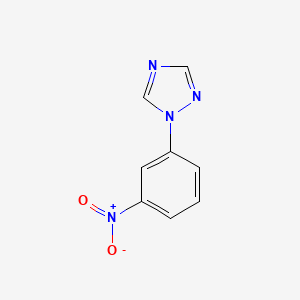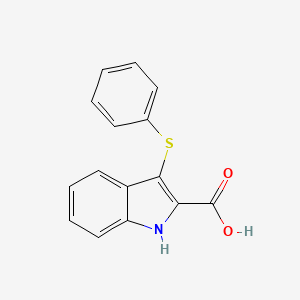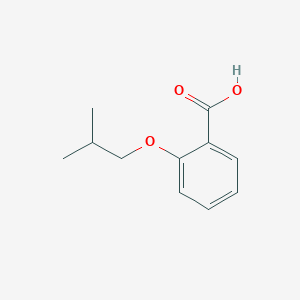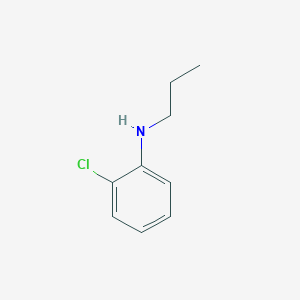
2-chloro-N-propylaniline
説明
科学的研究の応用
Genetic Toxicity Assessment
2-Propylaniline and its variants, including 2-chloro-N-propylaniline, have been scrutinized for potential genetic toxicity. A study employing a bacterial reverse mutation (Ames) assay demonstrated mutagenic and potentially carcinogenic properties for 2-propylaniline, indicating a need for cautious handling in industrial applications due to mutations and potential carcinogenicity (Rim & Kim, 2018).
Chemical Synthesis and Transformations
The versatility of 2-chloro-N-propylaniline in chemical synthesis is highlighted by its involvement in the reduction of 2-chloro-N-phenylpropanamide, leading to N-propylaniline and N-isopropylaniline as products. This reaction plays a crucial role in the synthesis of various amines, showcasing the compound's utility in organic chemistry (Vilhelmsen et al., 2008).
Environmental Impact and Remediation
The environmental behavior of propachlor, an acylaniline herbicide, underscores the broader implications of chloroanilines in agriculture and pollution. Studies on propachlor's mobility in soil and its uptake by crops reveal the complex interactions between chemicals and ecosystems, providing insights into managing pesticide contamination and ensuring food safety (Yao et al., 2023).
Novel Applications in Sensing Technologies
2-Chloro-N-propylaniline derivatives, such as those functionalized onto mesoporous materials, exhibit potential as selective sensors for detecting heavy metals in water. The high selectivity towards Hg(II) ions, in particular, suggests promising applications for environmental monitoring and safety (Gomes & Bhaumik, 2015).
Advanced Material Synthesis
The chemical flexibility of 2-chloro-N-propylaniline is further illustrated in the synthesis of poly(N-isopropylacrylamide) (PNIPAM), where it contributes to modifying material properties like thermoresponsivity. Such advancements in polymer chemistry enable the development of smart materials with potential applications ranging from biotechnology to materials science (Xia et al., 2006).
特性
IUPAC Name |
2-chloro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWGYBJTIFPBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569654 | |
| Record name | 2-Chloro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-propylaniline | |
CAS RN |
55238-18-1 | |
| Record name | 2-Chloro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


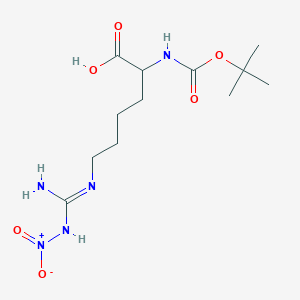
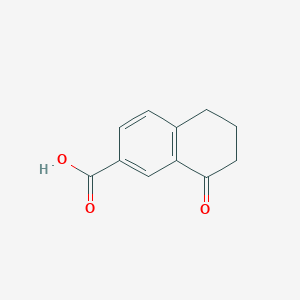
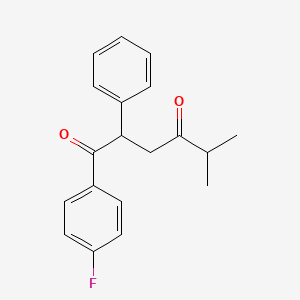
![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)
![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
